Nrf2-ARE/hMAO-B/QR2 modulator 1

Description

Theoretical Framework of Multi-Target-Directed Ligand Design in Neuroscience Research

The traditional "one-molecule-one-target" paradigm in drug discovery has shown limited efficacy in treating complex neurodegenerative disorders like Alzheimer's disease. nih.gov This has led to the rise of the multi-target-directed ligand (MTDL) approach. nih.govmdpi.com The core principle of MTDL design is to create a single chemical entity that can interact with multiple biological targets involved in a disease's pathological cascade. nih.govmdpi.com This strategy is considered more rational for multifactorial diseases, as it can address the interconnected physiological and biochemical damages more effectively than a single-target drug. nih.gov The aim is to achieve a synergistic therapeutic effect, potentially leading to improved outcomes and a reduced risk of drug-drug interactions that can arise from polypharmacy. mdpi.comnih.gov

Rationale for the Development of Nrf2-ARE/hMAO-B/QR2 Modulator 1 as a Neurotherapeutic Agent

This compound is a resveratrol (B1683913) derivative designed as a multi-target-directed ligand. targetmol.com The rationale for its development stems from the recognized involvement of oxidative stress, monoamine oxidase B (MAO-B) activity, and quinone reductase 2 (QR2) in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's. targetmol.comnih.gov By simultaneously modulating these three targets, the compound aims to exert neuroprotective and antioxidant effects. targetmol.com The design of this modulator is a strategic response to the complex nature of neurodegeneration, where a single compound targeting multiple pathological pathways may offer a more effective therapeutic intervention. nih.gov

Overview of the Nrf2-ARE, hMAO-B, and QR2 Systems in Biological Pathways

Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. nih.govmdpi.comnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. nih.govmdpi.com Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. nih.govmdpi.com This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes, which help to restore cellular homeostasis and protect against neuronal damage. mdpi.comnih.gov Dysregulation of the Nrf2-ARE pathway is implicated in several neurodegenerative diseases. nih.govmdpi.com

Human Monoamine Oxidase B (hMAO-B): hMAO-B is a mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters, such as dopamine (B1211576). nih.govresearchgate.netnih.gov Its activity is particularly prominent in astrocytes in the brain. researchgate.netmdpi.com Elevated levels and activity of MAO-B are observed in the aging brain and are associated with neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.govresearchgate.netmdpi.com The enzymatic activity of MAO-B produces reactive oxygen species (ROS), including hydrogen peroxide, which contribute to oxidative stress and neuronal damage. nih.govresearchgate.net Inhibition of hMAO-B is a therapeutic strategy aimed at reducing oxidative damage and preserving neurotransmitter levels. nih.govexplorationpub.com

Quinone Reductase 2 (QR2): QR2 is a cytosolic flavoprotein that, unlike the detoxifying enzyme NQO1, can enhance the production of damaging reactive oxygen species. nih.gov Overexpression of QR2 has been observed in the hippocampus in models of learning deficits and is associated with cognitive decline. nih.gov The enzyme is primarily localized in the cytoplasm of neurons in brain regions crucial for cognition, such as the hippocampus and cortical areas. nih.gov Inhibition of QR2 is being explored as a novel therapeutic strategy to mitigate cognitive deficits associated with aging and neurodegenerative diseases. nih.govnih.gov

Research Findings on this compound

Studies have shown that this compound demonstrates significant activity at its intended targets. In vitro assays have quantified its effects, highlighting its potential as a neuroprotective agent. The compound has been shown to effectively activate the Nrf2-ARE pathway, inhibit hMAO-B, and inhibit QR2, demonstrating its multi-target profile. targetmol.com

Biological Activity of this compound

| Target | Activity | Value | Reference |

|---|---|---|---|

| Nrf2-ARE Pathway | Activation (CD) | 9.83 μM | targetmol.com |

| hMAO-B | Inhibition (IC50) | 8.05 μM | targetmol.com |

| QR2 | Inhibition (IC50) | 0.57 μM | targetmol.com |

Further research has indicated that at a concentration of 10μM, this modulator leads to the highest expression of the neuronal markers TuJ-1 and MAP-2, and also promotes the greatest migration distance of mouse neural stem cells. targetmol.com These findings suggest that this compound has the potential to promote neurogenesis and exert significant neuroprotective effects. targetmol.com

Structure

3D Structure

Properties

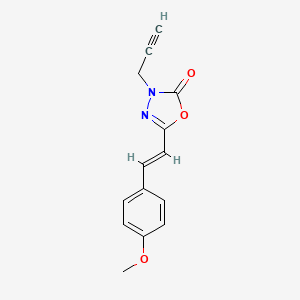

Molecular Formula |

C14H12N2O3 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-prop-2-ynyl-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C14H12N2O3/c1-3-10-16-14(17)19-13(15-16)9-6-11-4-7-12(18-2)8-5-11/h1,4-9H,10H2,2H3/b9-6+ |

InChI Key |

SFKGQKWKUGEJCM-RMKNXTFCSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)O2)CC#C |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NN(C(=O)O2)CC#C |

Origin of Product |

United States |

Mechanistic Elucidation of Nrf2 Are/hmao B/qr2 Modulator 1 Actions

Molecular Mechanisms of Nrf2-ARE Pathway Activation

The Nrf2-ARE signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.gov Activation of this pathway leads to the transcription of a battery of cytoprotective genes that play a crucial role in maintaining cellular redox homeostasis. nih.govnih.gov

Interaction with KEAP1-Nrf2 Axis and Downstream Signaling (NFE2L2)

Under basal conditions, the transcription factor Nrf2 (encoded by the NFE2L2 gene) is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). frontiersin.orgnih.gov Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low. nih.govfrontiersin.org Nrf2-ARE/hMAO-B/QR2 modulator 1 is thought to activate the Nrf2 pathway by interacting with the Keap1-Nrf2 complex. This interaction likely disrupts the binding of Nrf2 to Keap1, preventing its degradation. frontiersin.orgnih.gov Once liberated from Keap1, Nrf2 translocates to the nucleus. univ-perp.frmdpi.com

In the nucleus, Nrf2 forms a heterodimer with small Maf proteins (sMafs) and binds to the Antioxidant Response Element (ARE), a specific DNA sequence present in the promoter region of numerous target genes. nih.govuniv-perp.frfrontiersin.org This binding event initiates the transcription of these genes, leading to the production of a suite of protective proteins. nih.govnih.gov The Nrf2 gene itself contains ARE-like sequences in its promoter, suggesting a positive feedback loop where Nrf2 can upregulate its own expression, leading to a sustained antioxidant response. elsevierpure.com

Induction of Antioxidant Response Element (ARE)-Driven Gene Expression

The activation of the Nrf2 pathway by this compound results in the increased expression of a wide array of ARE-driven genes. targetmol.com These genes encode for various antioxidant and detoxifying enzymes, which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and other harmful electrophiles. nih.govnih.gov

Key Nrf2 target genes include:

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to the potent antioxidant bilirubin. frontiersin.orgfrontiersin.org

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the generation of reactive semiquinones and ROS. nih.govnih.gov

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov

Glutathione S-Transferases (GSTs): A family of enzymes that conjugate glutathione to a wide range of electrophilic compounds, facilitating their detoxification and excretion. nih.govfrontiersin.org

Studies have demonstrated that treatment with this compound leads to a concentration-dependent activation of the Nrf2-ARE pathway. targetmol.com

Cellular Homeostasis Regulation through Nrf2 Modulation

The Nrf2-ARE pathway plays a central role in maintaining cellular homeostasis by orchestrating a comprehensive defense against various forms of stress. nih.gov By upregulating antioxidant and detoxification enzymes, Nrf2 helps to mitigate oxidative damage to cellular components such as DNA, proteins, and lipids. nih.gov

Furthermore, Nrf2 is involved in the regulation of iron metabolism. nih.govnih.gov It can induce the expression of ferritin, an iron storage protein, and ferroportin, an iron export protein. nih.govnih.gov This regulation helps to control the levels of free, redox-active iron, thereby preventing the formation of highly damaging hydroxyl radicals through the Fenton reaction. nih.gov The intricate control of both oxidative stress and iron homeostasis by Nrf2 underscores its importance as a master regulator of cellular defense and survival. nih.govnih.gov

Enzymatic Inhibition Profile of Human Monoamine Oxidase B (hMAO-B)

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, particularly dopamine (B1211576). nih.gov Its activity can also generate hydrogen peroxide, a source of oxidative stress in the brain. nih.gov

Kinetic and Mechanistic Studies of hMAO-B Inhibition

This compound has been identified as a selective inhibitor of hMAO-B. targetmol.comtebubio.com Kinetic studies have determined its inhibitory potency, which is a crucial parameter for understanding its pharmacological effects.

Inhibitory Activity of this compound

| Target | IC50 (µM) |

|---|---|

| hMAO-B | 8.05 |

| QR2 | 0.57 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. targetmol.comtebubio.com

The data clearly indicates that this compound is a potent inhibitor of both hMAO-B and QR2. targetmol.comtebubio.com

Substrate Selectivity and Enzyme-Inhibitor Interactions

The selectivity of an inhibitor for a specific enzyme isoform is a critical aspect of its pharmacological profile. This compound demonstrates selectivity for hMAO-B over the A isoform (hMAO-A). This selectivity is important because hMAO-A is involved in the metabolism of other key neurotransmitters like serotonin (B10506) and norepinephrine, and its inhibition can lead to undesirable side effects. The precise molecular interactions between this compound and the active site of hMAO-B are key to its inhibitory activity and selectivity. These interactions are often elucidated through molecular modeling studies, which can reveal how the inhibitor binds to the enzyme and blocks substrate access. nih.gov

Impact on Monoamine Metabolism in Cellular Contexts

A crucial aspect of the modulator's activity is its selective inhibition of human monoamine oxidase B (hMAO-B). MAO-B is a key enzyme in the catabolism of dopamine, and its inhibition can lead to increased dopamine levels in the brain, a strategy employed in the management of Parkinson's disease. In biochemical assays, this compound demonstrated a potent and selective inhibition of hMAO-B with a half-maximal inhibitory concentration (IC₅₀) of 8.05 µM. nih.gov This selective inhibition of hMAO-B, as opposed to hMAO-A, is significant as it minimizes the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors. The targeted inhibition of hMAO-B by this modulator suggests a direct impact on preserving monoamine neurotransmitter levels within cellular contexts, a critical factor in neuronal health and function.

Modulation of Quinone Reductase 2 (QR2/NQO2) by this compound

In addition to its effects on monoamine metabolism, the modulator exhibits a strong inhibitory effect on quinone reductase 2 (QR2), also known as NQO2.

Biochemical Characterization of QR2 Inhibition

Biochemical analysis revealed that this compound is a potent inhibitor of QR2, with an IC₅₀ value of 0.57 µM. nih.gov This indicates a high affinity of the modulator for the QR2 enzyme. QR2 is a flavoprotein that can reduce quinones to hydroquinones, a process that can, under certain conditions, lead to the generation of reactive oxygen species (ROS) and cellular toxicity. The ability of this modulator to effectively inhibit QR2 suggests a direct mechanism for mitigating quinone-induced oxidative stress.

Comprehensive Analysis of Multi-Target Engagement and Cross-Talk

The therapeutic potential of this compound lies in its ability to concurrently engage multiple targets, leading to a synergistic and integrated cellular response.

Synergistic Contributions of Nrf2 Activation, hMAO-B Inhibition, and QR2 Modulation

The modulator's activity is not limited to the individual inhibition of hMAO-B and QR2. It is also a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, with a concentration for 50% of maximal effect (CD) of 9.83 µM. nih.gov The Nrf2-ARE pathway is a master regulator of the cellular antioxidant response, inducing the expression of a wide array of protective genes.

The simultaneous activation of the Nrf2 pathway and inhibition of hMAO-B and QR2 creates a powerful synergistic effect. While hMAO-B and QR2 inhibition directly reduces the sources of oxidative stress, Nrf2 activation bolsters the cell's endogenous antioxidant defenses. This multi-faceted approach addresses both the cause and the consequence of oxidative damage, a hallmark of many neurodegenerative diseases.

Integrated Cellular Pathway Responses to this compound

The integrated response to this multi-target modulator culminates in significant neuroprotective and antioxidant effects, as demonstrated in hippocampal tissue models. nih.gov The compound has been shown to promote hippocampal neurogenesis, indicating a regenerative potential. nih.gov Furthermore, its favorable drug-like properties, including its ability to permeate the central nervous system, good physiological solubility, and lack of certain metabolic liabilities, enhance its potential as a therapeutic agent. nih.gov The combined actions on monoamine metabolism, quinone detoxification, and cellular antioxidant capacity represent a holistic strategy to protect neurons from the complex insults characteristic of neurodegenerative conditions.

Research Findings on this compound

| Target | Activity | Value | Reference |

| Nrf2-ARE Pathway | Activation (CD) | 9.83 µM | nih.gov |

| hMAO-B | Inhibition (IC₅₀) | 8.05 µM | nih.gov |

| QR2 | Inhibition (IC₅₀) | 0.57 µM | nih.gov |

Preclinical Efficacy and Biological Impact of Nrf2 Are/hmao B/qr2 Modulator 1

In Vitro Cellular Studies of Neuroprotection and Neurogenesis

Attenuation of Oxidative Stress in Neuronal Cell Models (e.g., Reduction of Reactive Oxygen Species)

The activation of the Nrf2-ARE pathway by modulator 1 is a key mechanism for its neuroprotective effects against oxidative stress. targetmol.comnih.gov This pathway is a master regulator of cellular redox homeostasis, and its activation leads to the expression of a suite of antioxidant enzymes that protect cells from damage induced by reactive oxygen species (ROS). frontiersin.orgnih.gov In various neuronal culture systems, chemical activators of the Nrf2-ARE pathway have demonstrated the ability to confer significant resistance to neurotoxicity induced by oxidative insults. nih.gov The neuroprotective capacity of Nrf2 activation has been linked to its ability to shield neurons from the detrimental effects of agents like hydrogen peroxide and glutamate. nih.gov

Promotion of Hippocampal Neurogenesis in Cultured Neural Stem Cells

Studies have shown that Nrf2-ARE/hMAO-B/QR2 modulator 1 promotes hippocampal neurogenesis. tebubio.comtargetmol.com Research involving cultured mouse neural stem cells indicated that treatment with the modulator enhanced neuronal characteristics. targetmol.com Specifically, at a concentration of 10μM, the expression of the neuronal markers TuJ-1 (Neuron-specific class III beta-tubulin) and MAP-2 (Microtubule-associated protein 2) was highest. targetmol.com Furthermore, this concentration also corresponded with the greatest migration distance of the neural stem cells, suggesting a pro-neurogenic effect. targetmol.com The Nrf2 pathway itself has been identified as a controller of neural stem progenitor cell proliferation and the balance between neuronal and glial cell differentiation. nih.gov

Effects on Neuronal Viability and Apoptosis Pathways in Stress Models

The Nrf2 pathway plays a crucial role in protecting against programmed cell death, or apoptosis. Overexpression of Nrf2 has been shown to induce the expression of anti-apoptotic proteins, such as B-cell lymphoma-2 (Bcl-2), which in turn helps to suppress apoptosis and promote cell survival. nih.gov By activating the Nrf2-ARE pathway, modulator 1 can therefore contribute to enhanced neuronal viability in the face of cellular stress. targetmol.comnih.gov

In Vivo Neurobiological Investigations in Disease Models

Efficacy in Models of Neurodegenerative Diseases

The neuroprotective and antioxidant properties of this compound have been demonstrated in an Alzheimer's disease model. tebubio.comtargetmol.com The role of Nrf2 in mitigating Alzheimer's-like pathology is supported by studies where Nrf2 deficiency in transgenic mouse models was shown to aggravate cognitive deficits, increase the accumulation of amyloid-β and hyperphosphorylated tau, and exacerbate neuroinflammation. nih.gov Conversely, activating the Nrf2 pathway can ameliorate behavioral anomalies and reduce tau pathology. nih.gov The use of this specific modulator has shown promise in exerting neuroprotective effects within such disease models, aligning with the broader understanding of the Nrf2 pathway as a therapeutic target for Alzheimer's disease. tebubio.comtargetmol.comnih.gov

Assessment of Neuroinflammatory Markers in Animal Models

While specific studies detailing the full spectrum of neuroinflammatory marker modulation by this compound are not extensively published, the known functions of Nrf2 activators provide a strong indication of its potential effects in animal models of neurodegeneration. frontiersin.org Activation of the Nrf2 pathway is a well-established mechanism for suppressing neuroinflammation. frontiersin.org This is achieved through the downregulation of pro-inflammatory cytokines and the modulation of glial cell activity. frontiersin.orgresearchgate.net

In animal models of neurodegenerative diseases, the administration of Nrf2 activators has been shown to decrease the levels of key inflammatory mediators. researchgate.net It is anticipated that this compound would exert similar effects, leading to a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in brain tissue. nih.gov

Furthermore, Nrf2 activation is known to influence the phenotype of microglia, the resident immune cells of the central nervous system. frontiersin.orgresearchgate.net In pathological conditions, microglia can become overactivated and contribute to neuronal damage. Nrf2 activators can promote a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) microglial phenotype, thereby reducing the production of neurotoxic factors. frontiersin.org Therefore, it is plausible that treatment with this compound would lead to a decrease in markers of microglial activation, such as ionized calcium-binding adapter molecule 1 (Iba1), and an increase in markers associated with the M2 phenotype.

Astrocytes, another type of glial cell, also play a crucial role in neuroinflammation. nih.govnih.gov Pathological insults can lead to reactive astrogliosis, characterized by an upregulation of glial fibrillary acidic protein (GFAP). nih.gov The Nrf2 pathway is predominantly activated in astrocytes, which have more robust antioxidant defenses compared to neurons. nih.govnih.gov By enhancing these defenses, Nrf2 activators can protect neurons from a variety of insults. nih.gov It is expected that this compound would attenuate astrogliosis, resulting in reduced GFAP expression in treated animal models.

A summary of the expected impact of this compound on neuroinflammatory markers, based on the known effects of Nrf2 activators, is presented in the table below.

| Marker | Cell Type | Expected Effect of this compound |

| TNF-α | Microglia, Astrocytes | Decrease |

| IL-1β | Microglia, Astrocytes | Decrease |

| IL-6 | Microglia, Astrocytes | Decrease |

| Iba1 | Microglia | Decrease in pro-inflammatory activation |

| GFAP | Astrocytes | Decrease in reactivity |

Potential Application in Other Oxidative Stress-Related Neurological Pathologies (e.g., Huntington's Disease)

The strong antioxidant and anti-inflammatory properties conferred by the activation of the Nrf2 pathway suggest that this compound could have therapeutic potential beyond Alzheimer's disease. targetmol.comnih.govresearchgate.net Huntington's disease (HD) is another devastating neurodegenerative disorder where oxidative stress is a key pathogenic mechanism. nih.govresearchgate.netmdpi.com

In HD, the mutant huntingtin protein leads to mitochondrial dysfunction and increased production of reactive oxygen species (ROS), causing significant damage to neurons, particularly in the striatum. researchgate.net The Nrf2-ARE pathway is a critical defense mechanism against this oxidative damage. nih.govresearchgate.net Preclinical studies using various Nrf2 activators in animal models of HD have shown promising results, including improved motor function, reduced neuronal loss, and extended lifespan. nih.govmdpi.com

Given that this compound is a potent activator of the Nrf2 pathway, it is highly probable that it would offer neuroprotection in the context of HD. targetmol.comnih.govresearchgate.net Its therapeutic action would likely involve the upregulation of a battery of antioxidant and detoxification enzymes in the brain, thereby mitigating the oxidative stress-induced cellular damage characteristic of HD. nih.govresearchgate.net

While direct preclinical studies of this compound in HD models are yet to be published, the strong scientific rationale based on its mechanism of action and the wealth of data on other Nrf2 activators in HD strongly support its investigation for this indication. nih.govresearchgate.netexlibrisgroup.com

Methodological Approaches for Assessing Neuroprotective Outcomes

Immunohistochemical and Molecular Biomarker Analysis

To elucidate the neuroprotective effects of this compound in preclinical models, a combination of immunohistochemical and molecular biomarker analyses is essential. These techniques provide critical insights into the cellular and molecular changes occurring in the brain following treatment.

Immunohistochemistry (IHC) allows for the visualization and localization of specific proteins within the brain tissue. In the context of this compound, IHC would be employed to:

Confirm Nrf2 Pathway Activation: Staining for Nrf2 itself can reveal its nuclear translocation, a hallmark of its activation. researchgate.net Additionally, staining for downstream target proteins of the Nrf2 pathway, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), provides further evidence of target engagement and the induction of the antioxidant response. nih.govfrontiersin.org

Assess Neuronal Integrity: Staining for neuronal markers like NeuN or microtubule-associated protein 2 (MAP-2) can be used to quantify neuronal survival and assess the preservation of dendritic structures in response to the modulator. targetmol.com

Evaluate Glial Cell Response: As mentioned previously, IHC for Iba1 and GFAP is crucial for assessing the modulation of microglial activation and astrogliosis, respectively. nih.govnih.gov

Molecular Biomarker Analysis complements IHC by providing quantitative measurements of gene and protein expression levels. Key molecular techniques include:

Quantitative Polymerase Chain Reaction (qPCR): This method is used to measure the mRNA levels of Nrf2 and its target genes (e.g., NFE2L2, HMOX1, NQO1, GCLC, GCLM). An upregulation of these genes would provide robust evidence of Nrf2 pathway activation by the modulator. nih.gov

Western Blotting: This technique quantifies the protein levels of Nrf2, its target enzymes, and markers of neuroinflammation and neuronal integrity, corroborating the findings from IHC.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the levels of soluble biomarkers, such as inflammatory cytokines (TNF-α, IL-1β, IL-6), in brain homogenates or cerebrospinal fluid, providing a quantitative assessment of the anti-neuroinflammatory effects of the modulator.

A table summarizing the key biomarkers and the techniques used to assess them is provided below.

| Biomarker Category | Specific Biomarkers | Method of Analysis |

| Nrf2 Pathway Activation | Nrf2, HO-1, NQO1, GCLC, GCLM | IHC, qPCR, Western Blot |

| Neuronal Integrity | NeuN, MAP-2, Synaptophysin | IHC, Western Blot |

| Neuroinflammation | TNF-α, IL-1β, IL-6, Iba1, GFAP | ELISA, qPCR, IHC |

Functional Neuroimaging in Preclinical Models

While specific functional neuroimaging studies on this compound are not yet available, this non-invasive technique holds significant promise for assessing the in vivo efficacy of such neuroprotective agents. Functional magnetic resonance imaging (fMRI) in preclinical models can provide valuable information on brain connectivity and activity.

In the context of neurodegenerative diseases, fMRI can be used to:

Assess Resting-State Functional Connectivity: Neurodegenerative disorders are often associated with disruptions in large-scale brain networks. Resting-state fMRI can be used to evaluate the integrity of these networks and to determine if treatment with this compound can restore or preserve normal patterns of functional connectivity.

Monitor Disease Progression and Therapeutic Response: Longitudinal fMRI studies can track changes in brain function over time in animal models, providing a dynamic readout of disease progression and the therapeutic effects of the modulator.

Probe Neurovascular Coupling: The blood-oxygen-level-dependent (BOLD) signal measured in fMRI is an indirect measure of a neuronal activity that relies on neurovascular coupling. Investigating the BOLD response to specific tasks or stimuli can reveal alterations in brain function and the potential for therapeutic intervention to normalize these changes.

Although the application of functional neuroimaging to directly measure Nrf2 pathway activation is still in its early stages, its ability to assess the downstream consequences of neuroprotection, such as the preservation of neural network function, makes it a powerful tool for the preclinical evaluation of compounds like this compound.

Structure Activity Relationship Sar and Rational Design of Nrf2 Are/hmao B/qr2 Modulator 1 Derivatives

Resveratrol (B1683913) Scaffold as a Basis for Multi-Target-Directed Ligand Design

The resveratrol scaffold is a natural polyphenol with a stilbene (B7821643) core that has garnered significant attention in drug discovery. nih.govnih.govfrontiersin.org Its structural simplicity, coupled with a broad spectrum of biological activities including neuroprotective, antioxidant, and anti-inflammatory effects, makes it an attractive starting point for the design of MTDLs. nih.govbohrium.com The ability of resveratrol to interact with multiple targets implicated in neurodegenerative diseases simultaneously provides a solid foundation for developing new chemical entities with enhanced therapeutic potential. nih.govbohrium.com Researchers have utilized the stilbene backbone of resveratrol as a privileged scaffold, modifying its structure to optimize interactions with various biological targets. nih.govnih.govresearchgate.net This approach aims to create molecular hybrids that can address the complex pathology of neurodegenerative diseases more effectively than single-target agents. nih.govnih.gov

Determinants of hMAO-B Inhibition Selectivity and Potency

Human monoamine oxidase B (hMAO-B) is a key enzyme in the degradation of dopamine (B1211576), and its inhibition is a validated strategy in the treatment of Parkinson's disease. nih.govnih.gov Resveratrol itself is a weak MAO inhibitor, but its derivatives have been optimized to achieve high potency and selectivity for hMAO-B over the A isoform (hMAO-A). nih.govnih.gov Nrf2-ARE/hMAO-B/QR2 modulator 1 is a selective inhibitor of hMAO-B with an IC₅₀ value of 8.05 μM. targetmol.comtebubio.com

The key structural determinants for potent and selective hMAO-B inhibition among resveratrol analogues include:

Hydroxyl Group Positioning: The number and location of hydroxyl groups on the stilbene rings are critical.

Substitution on the Rings: The introduction of specific substituents can dramatically enhance inhibitory activity and selectivity. For instance, studies on resveratrol analogues have shown that adding a chlorine (Cl) substituent at the 3'-position can significantly improve hMAO-B inhibition. nih.gov

Nature of the Substituent: Replacing hydroxyl groups with cyano (CN) or methoxy (B1213986) (OCH₃) groups has been shown to slightly improve inhibitory activity and selectivity towards MAO-B. nih.gov

The following table summarizes the inhibitory activities of selected resveratrol analogues against hMAO-A and hMAO-B, highlighting the structural impact on potency and selectivity.

| Compound | Modification from Resveratrol | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (IC₅₀ MAO-A / IC₅₀ MAO-B) |

| Resveratrol | - | 13.5 nih.gov | >100 nih.gov | <0.135 |

| Compound 4 | 3'-Cl, 4-CF₃ substitution | 0.43 nih.gov | 0.01 nih.gov | 43 |

| Compound 12a | Pyridoxine hybrid | Not specified | 0.01 sigmaaldrich.com | Not specified |

| Compound 12g | Pyridoxine hybrid | Not specified | 0.01 sigmaaldrich.com | Not specified |

| This compound | Resveratrol derivative | Not specified | 8.05 targetmol.comtebubio.com | Selective for hMAO-B |

This table is for illustrative purposes based on available data. Direct comparison requires standardized experimental conditions.

Structural Requirements for QR2 Modulation

Quinone Reductase 2 (QR2), also known as NQO2, is an enzyme implicated in redox cycling and oxidative stress, and its inhibition is considered a potential therapeutic strategy. This compound was identified as a potent inhibitor of QR2 with an IC₅₀ of 0.57 μM. targetmol.comtebubio.com

The specific structural features of the modulator that confer this high affinity for QR2 are an area of active investigation. The design principles likely leverage the shape and electronic properties of the resveratrol-based scaffold to fit within the active site of QR2. The development of small molecules that modulate QR2 often requires a detailed understanding of the enzyme's binding pocket to optimize interactions. nih.gov The significant potency of this compound against QR2 suggests that its particular arrangement of aromatic rings and substituents is highly complementary to the enzyme's active site.

Computational Approaches in Multi-Target Modulator Design

The rational design of MTDLs like the this compound heavily relies on computational chemistry to predict and rationalize the interactions between a ligand and its multiple targets. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov For MTDLs, docking studies are performed for each target protein (e.g., Keap1, hMAO-B, and QR2) to understand the binding modes and affinities. nih.govnih.govnih.gov These simulations help identify key amino acid residues in the binding sites that interact with the ligand, providing crucial insights for structural optimization. mdpi.comrsc.org

Following docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.comnih.gov MD simulations provide a more realistic model of the biological environment and can confirm the stability of the binding pose predicted by docking. mdpi.com For instance, MD simulations have been used to investigate the interactions of inhibitors within the active site of hMAO-B and the ligand-binding pocket of the Keap1 Kelch domain, revealing the dynamic stability and key interactions necessary for potent inhibition and activation, respectively. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In the context of MTDLs, multi-target QSAR (mt-QSAR) models are particularly valuable. frontiersin.orgnih.govnih.gov

These models are built using a dataset of compounds with known activities against multiple targets. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), mt-QSAR can identify the structural features that are critical for achieving a desired activity profile across all targets. frontiersin.orgnih.gov This approach allows for the virtual screening and design of new derivatives with optimized potency and selectivity for Nrf2 activation, hMAO-B inhibition, and QR2 modulation, thereby accelerating the discovery of more effective MTDLs and reducing the need for extensive experimental synthesis and testing. researchgate.net

De Novo Design Strategies for Next-Generation Modulators

The development of next-generation modulators based on the "this compound" scaffold hinges on rational, de novo design strategies aimed at optimizing the multi-target activity profile. These strategies leverage computational chemistry, structure-activity relationship (SAR) insights, and innovative medicinal chemistry approaches to create novel chemical entities with enhanced potency, selectivity, and desirable physicochemical properties. The core principle involves the strategic modification of the parent resveratrol-based structure to refine interactions with the three distinct biological targets: the Keap1-Nrf2 protein-protein interface, the active site of human monoamine oxidase B (hMAO-B), and the catalytic pocket of quinone reductase 2 (QR2).

Pharmacophore Hybridization and Scaffold Modification

A primary strategy involves modifying the core stilbene scaffold of resveratrol, from which "this compound" is derived. Research into resveratrol analogues has demonstrated that specific structural changes can significantly and selectively enhance activity at individual targets. For instance, replacing the central C=C double bond with a C=N bond to create imine resveratrol analogues (IRAs) has been explored to modulate Nrf2 activation. nih.govplos.org This modification alters the geometry and electronic properties of the molecule, influencing its interaction with Keap1, the primary regulator of Nrf2.

Further refinement involves the strategic placement of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings. SAR studies on IRAs revealed that the position and number of these groups are critical for Nrf2 activation. nih.govplos.org For example, the design and synthesis of novel IRAs with specific hydroxylation patterns led to the identification of compounds with significantly more potent Nrf2-activating capabilities than the parent resveratrol. nih.govplos.org

Similarly, for MAO-B inhibition, modifications to the resveratrol scaffold have yielded compounds with high potency and selectivity. Studies on a series of resveratrol analogues showed that the introduction of different substituents on the stilbene rings could dramatically improve MAO-B inhibitory activity compared to resveratrol itself. nih.gov One notable analogue, compound 4 from a studied series, exhibited an IC50 for MAO-B of 0.01 µM, a significant improvement over resveratrol's IC50 of >100 µM. nih.gov This highlights a rational design path where functionalities known to enhance MAO-B inhibition can be integrated into the core structure.

The following table summarizes the inhibitory activities of selected resveratrol analogues against MAO-A and MAO-B, illustrating the potential for targeted modification. nih.gov

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| Resveratrol | 13.5 | >100 |

| Analogue 1 | 21.3 | 14.2 |

| Analogue 2 | 1.8 | 0.05 |

| Analogue 3 | 0.9 | 0.02 |

| Analogue 4 | 0.43 | 0.01 |

This interactive table is based on data from a study on resveratrol analogues as dual inhibitors. nih.gov

Fragment-Based and Computational Approaches

Fragment-based drug design (FBDD) offers a powerful de novo strategy for discovering novel binding motifs for each of the three targets. nih.govnih.gov This approach involves screening libraries of small chemical fragments to identify those that bind weakly but efficiently to the target proteins. These initial "hits" can then be computationally or synthetically linked or "grown" to create a larger, more potent multi-target ligand. nih.gov

For instance, an FBDD approach could identify:

An electrophilic fragment that optimally interacts with the cysteine sensors of Keap1 to induce Nrf2 activation.

A fragment that fits snugly into the hydrophobic substrate cavity of MAO-B.

A distinct fragment capable of binding to the active site of QR2.

Computational tools are indispensable in this process. Molecular docking simulations can predict how newly designed derivatives will bind within the active sites of hMAO-B and QR2 and interact with the Nrf2-binding domain of Keap1. nih.gov By analyzing the binding poses and interactions of lead compounds, such as the hydrophobic contacts and water-mediated bonds formed by potent MAO-B inhibitors, medicinal chemists can rationally design next-generation modulators with optimized interactions. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can further guide the design by correlating chemical structures with biological activities, helping to prioritize the synthesis of the most promising candidates. nih.gov

Ultimately, the de novo design of next-generation modulators will involve a synergistic combination of these strategies. By hybridizing known pharmacophores, exploring novel scaffolds through fragment-based methods, and leveraging predictive computational models, it is possible to develop new chemical entities that build on the foundation of "this compound" to achieve a superior multi-target profile for potential therapeutic applications.

Advanced Research Avenues and Translational Perspectives for Nrf2 Are/hmao B/qr2 Modulator 1

Exploration of Broader Therapeutic Applications in Oxidative Stress and Inflammation-Related Diseases

The unique mechanism of Nrf2-ARE/hMAO-B/QR2 modulator 1, which combines the activation of the primary cellular defense against oxidative stress with the inhibition of key enzymes involved in neurodegeneration, suggests its potential utility in a wide range of pathological conditions. Oxidative stress and inflammation are fundamental processes implicated in numerous chronic diseases. nih.govnih.gov

The Nrf2 pathway is a master regulator of cellular redox homeostasis, controlling the expression of over 500 cytoprotective genes. mdpi.comfrontiersin.org Its activation is a promising therapeutic strategy for chronic diseases underlined by oxidative stress and inflammation, such as neurodegenerative, cardiovascular, and metabolic diseases. nih.gov Given that this compound effectively activates this pathway, its therapeutic potential could extend to conditions like chronic obstructive pulmonary disease (COPD), asthma, and certain cardiovascular disorders where oxidative stress is a key pathogenic factor. frontiersin.org

Furthermore, the inhibition of hMAO-B, an enzyme that generates oxidative stress through the breakdown of dopamine (B1211576), and QR2, another source of reactive oxygen species, complements the Nrf2 activation. This dual action could be particularly beneficial in neurodegenerative diseases like Parkinson's and Alzheimer's, where both oxidative stress and the specific activities of these enzymes play a crucial role. targetmol.comnih.gov The demonstrated ability of the modulator to promote hippocampal neurogenesis further strengthens its potential in treating cognitive decline associated with these conditions. targetmol.comtebubio.com

Investigation of Synergistic Effects with Established Therapeutic Agents

The multi-target nature of this compound makes it an ideal candidate for combination therapies. Investigating its synergistic effects with existing drugs could lead to more effective treatment strategies with potentially lower doses and reduced side effects.

For instance, in the context of neurodegenerative diseases, combining this modulator with current treatments could offer a multi-pronged attack on the disease pathology. Research has shown that Nrf2 activators can synergize with other drugs, such as opioids, to enhance their therapeutic effects. nih.gov

Moreover, the overexpression of Nrf2 has been linked to increased resistance to certain chemotherapeutic drugs by enhancing their efflux from cells. nih.gov Therefore, a careful investigation into the synergistic or antagonistic effects of this compound with anti-cancer agents is warranted if its application in oncology is to be considered.

Development of Advanced Preclinical Models for Integrated Pathway Analysis

To fully elucidate the complex mechanism of action of this compound, the development of sophisticated preclinical models is essential. These models should allow for an integrated analysis of the Nrf2-ARE, hMAO-B, and QR2 pathways.

Current preclinical models for neurodegenerative diseases often rely on the use of neurotoxins to induce pathology. nih.gov While useful, these models may not fully recapitulate the complex, progressive nature of human diseases. Advanced models, such as those utilizing human induced pluripotent stem cell (iPSC)-derived neurons and astrocytes from patients, could provide a more physiologically relevant platform to study the effects of the modulator. nih.gov

Furthermore, the use of reporter mice, such as the ARE-hPAP reporter mice, has been instrumental in demonstrating the selective activation of the Nrf2-ARE pathway in astrocytes. nih.gov Similar in vivo models can be employed to visualize and quantify the activation of this pathway in response to the modulator in real-time and in a tissue-specific manner. The development of preclinical models that incorporate the genetic and environmental factors contributing to oxidative stress-related diseases will be crucial for a comprehensive understanding of the modulator's therapeutic potential.

Comparative Analysis with Single-Target Nrf2 Activators, MAO-B Inhibitors, and QR2 Modulators

A critical area of research is the comparative analysis of this compound against single-target agents. This will help to determine whether its multi-target profile offers superior therapeutic efficacy. The majority of current Nrf2 activators are electrophilic and can have off-target effects. mdpi.com

| Feature | This compound | Single-Target Nrf2 Activators | Single-Target MAO-B Inhibitors | Single-Target QR2 Modulators |

| Primary Mechanism | Multi-target: Nrf2 activation, MAO-B inhibition, QR2 inhibition targetmol.comtebubio.com | Single-target: Nrf2 activation mdpi.com | Single-target: MAO-B inhibition | Single-target: QR2 modulation |

| Reported Effects | Neuroprotective, antioxidant, promotes neurogenesis targetmol.com | Antioxidant, anti-inflammatory nih.govnih.gov | Neuroprotective (in Parkinson's disease) | Varies depending on the modulator |

| Potential Advantages | Synergistic effects from hitting multiple disease-relevant targets | Focused mechanism of action | Established clinical use for some agents | Potential for novel therapeutic applications |

| Potential Disadvantages | Complex pharmacology, potential for unforeseen interactions | Off-target effects for some electrophilic compounds mdpi.com | Limited to diseases where MAO-B is a key factor | Less established therapeutic area |

Studies have shown that while many Nrf2 activators show promise in preclinical models, their translation to clinical success has been challenging, sometimes due to a lack of specificity or the development of tolerance. nih.govmdpi.com By directly comparing the efficacy and safety of the multi-target modulator with single-target compounds in relevant disease models, researchers can ascertain the true value of this integrated approach.

Methodologies for In-depth Systems Biology Analysis of Modulator 1 Activity

A systems biology approach is necessary to unravel the intricate network of interactions influenced by this compound. This involves examining the global changes in gene expression, protein levels, and metabolic pathways following treatment with the modulator.

Transcriptomic analysis of cells treated with the modulator can reveal the full spectrum of genes regulated by its multi-target action. researchgate.net This can be complemented by proteomic and metabolomic studies to understand the downstream functional consequences of these gene expression changes. Engineering approaches can be used to decompose the complex cellular response into distinct functional modules, such as transducers, controllers, and actuators, providing a more comprehensive understanding of the system's design. nih.govnih.gov

By integrating these "omics" data, researchers can construct detailed models of the cellular response to the modulator. This will not only provide a deeper understanding of its mechanism of action but also help in identifying potential biomarkers for its efficacy and in predicting potential off-target effects. Such a systems-level perspective is crucial for the rational design of future clinical trials and for personalizing treatment strategies.

Q & A

Basic Question: What are the primary molecular targets of Nrf2-ARE/hMAO-B/QR2 modulator 1, and how do their inhibition/activation constants inform experimental design?

Answer:

The compound is a multitarget-directed ligand (MTDL) with three key targets:

- Nrf2-ARE pathway activation (cellular activation concentration, CD = 9.83 μM) .

- hMAO-B inhibition (IC50 = 8.05 μM) and QR2 inhibition (IC50 = 0.57 μM) .

These values suggest QR2 is the most potently inhibited target, guiding prioritization in assays measuring redox modulation. For experimental design: - Use QR2 enzymatic assays (e.g., recombinant QR2 + cofactor depletion) to validate inhibition at sub-micromolar concentrations.

- For Nrf2-ARE activation, employ luciferase reporter cell lines (e.g., HEK293T-Nrf2-ARE-luc) with CD values to optimize dosing in neuroprotection studies .

Basic Question: How does the compound exert neuroprotective and antioxidant effects in Alzheimer’s disease (AD) models?

Answer:

Mechanisms include:

- Antioxidant activity : Activation of Nrf2-ARE upregulates phase II detoxifying enzymes (e.g., NQO1), reducing ROS in hippocampal neurons .

- Neuroprotection : Inhibition of hMAO-B decreases neurotoxic byproducts (e.g., H2O2), while QR2 inhibition prevents pro-oxidant quinone cycling .

- Neurogenesis : Promotes expression of immature (DCX+) and mature (NeuN+) neuronal markers in hippocampal tissues, validated via immunohistochemistry in AD rodent models .

Advanced Question: What experimental challenges arise when evaluating multitarget effects in vivo, and how can they be mitigated?

Answer:

Challenges :

- Off-target effects : Resveratrol-based analogs may interact with sirtuins or NF-κB, confounding results .

- Dose optimization : Balancing activation (Nrf2) and inhibition (hMAO-B/QR2) requires pharmacokinetic studies to ensure brain bioavailability aligns with IC50/CD values .

Mitigation strategies : - Use conditional knockout models (e.g., Nrf2−/− mice) to isolate pathway-specific effects.

- Pair with selective inhibitors (e.g., selegiline for hMAO-B) to validate target contributions .

Advanced Question: How to resolve contradictions in efficacy data between acute vs. chronic AD models?

Answer:

Discrepancies may stem from:

- Temporal dynamics : Acute models (e.g., Aβ25-35-induced toxicity) show rapid ROS reduction, while chronic models (e.g., APP/PS1 mice) require prolonged neurogenesis modulation .

- Dosing regimens : Chronic studies need staggered dosing (e.g., 5 mg/kg/day for 12 weeks) to sustain Nrf2 activation without inducing oxidative stress adaptation .

Methodological recommendations : - Compare time-course transcriptomic profiles (RNA-seq) of Nrf2 downstream targets across models.

- Measure QR2 activity longitudinally in brain homogenates to assess target engagement consistency .

Advanced Question: What methodologies assess the compound’s synergistic potential with other neuroprotectives (e.g., HDAC6 inhibitors)?

Answer:

- In vitro synergy : Use Chou-Talalay combination index (CI) assays in SH-SY5Y cells co-treated with HDAC6-IN-37 . Measure CI < 1 for synergistic reductions in Aβ and Tau phosphorylation.

- In vivo validation : Test co-administration in 3xTg-AD mice, quantifying hippocampal neurogenesis (BrdU+/NeuN+ cells) and antioxidant markers (GSH/GSSG ratios) .

- Mechanistic overlap : Profile shared pathways (e.g., Sirt1-Nrf2 crosstalk) via co-immunoprecipitation or siRNA silencing .

Advanced Question: How to quantify hippocampal neurogenesis enhancement in preclinical studies?

Answer:

- BrdU labeling : Intraperitoneal BrdU injections (50 mg/kg) pre-sacrifice track proliferating neural progenitors. Co-stain with DCX (immature neurons) and NeuN (mature neurons) .

- Morris water maze : Correlate neurogenesis with cognitive improvement (escape latency reduction) in chronic AD models .

- Single-cell RNA-seq : Identify transcriptional programs (e.g., Wnt/β-catenin) upregulated in BrdU+ cells to elucidate mechanistic drivers .

Advanced Question: What are the limitations of current in vitro models for predicting in vivo neuroprotection?

Answer:

- Simplified systems : Immortalized cell lines (e.g., PC12) lack the complexity of aged neuronal networks. Use primary hippocampal cultures or iPSC-derived neurons for aging-relevant models .

- Absence of BBB : Incorporate BBB penetration assays (e.g., PAMPA-BBB) to prioritize compounds with logPe > −5.0 .

- Oxidative stress induction : Standard ROS assays (DCFH-DA) may not replicate chronic oxidative damage. Use paraquat-induced senescence models for prolonged stress testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.